Cyclopenta(c)pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro-

Overview

Description

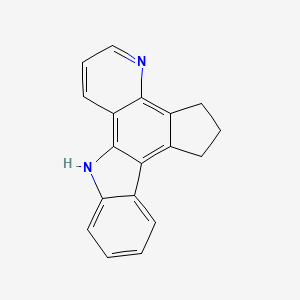

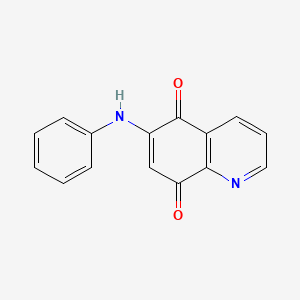

“Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro-” is a chemical compound with the molecular formula C18H14N2 . It belongs to the class of indolocarbazoles, which are heterocyclic compounds that include a planar ring system consisting of indole and carbazole elements .

Synthesis Analysis

The synthesis of indolocarbazoles, including “Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro-”, has been described in various studies . The main approaches used to obtain synthetic indolocarbazoles are highlighted in these studies. For instance, one study describes the multicomponent reactions using L-proline as a catalyst .Molecular Structure Analysis

The molecular structure of “Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro-” is characterized by a planar ring system consisting of indole and carbazole elements . The molecular weight of this compound is 258.32 .Scientific Research Applications

Electronic Materials

Carbazole derivatives are known for their excellent performance, solubility, and high stability, which are desirable properties in thermoelectric (TE) materials. These properties could potentially make Lys-P-1 suitable for use in electronic devices as a material that converts temperature differences into electrical voltage or vice versa .

Photovoltaic Applications

Due to their significant photochemical and thermal stability along with good hole-transport ability, carbazole-based compounds are attractive for photovoltaic applications. Lys-P-1 may be utilized in solar cells to enhance energy conversion efficiency .

Organic Light-Emitting Diodes (OLEDs)

Carbazole and its derivatives have been used in OLEDs due to their stability and electronic properties. Lys-P-1 could be a candidate for blue light-emitting materials in OLED displays .

Pharmaceutical Research

Indolocarbazoles, a group related to carbazole derivatives, have shown promise in pharmaceutical research. Lys-P-1 might be explored for its potential biological activity and therapeutic applications .

Chemical Sensing

Carbazole derivatives can be engineered to detect specific chemicals or ions. Lys-P-1 could be developed into sensors for environmental monitoring or medical diagnostics .

Polymer Synthesis

The structural features of carbazole derivatives make them suitable monomers for creating polymers with specific properties. Lys-P-1 may be used to synthesize novel polymers with unique mechanical or chemical characteristics .

Mechanism of Action

Target of Action

Lys-P-1, also known as Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- or 3,4-Cyclopentenopyrido[3,2-a]carbazole, is a bioactive chemical

Mode of Action

It is known that many bioactive chemicals interact with their targets through a variety of mechanisms, including binding to receptors, altering enzyme activity, or modulating signal transduction pathways

Biochemical Pathways

It is known that lysine, a related compound, plays a crucial role in various biological processes, including protein synthesis, energy metabolism, and the regulation of immune and inflammatory responses

Pharmacokinetics

These properties are crucial for determining a compound’s bioavailability, efficacy, and safety

Result of Action

It is known that bioactive chemicals can have a wide range of effects, including altering cellular function, modulating signal transduction pathways, and inducing cell death

Action Environment

It is known that factors such as temperature, ph, and the presence of other chemicals can significantly influence the action of bioactive compounds

properties

IUPAC Name |

8,14-diazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-1,6,8,10,12,15,17,19-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-2-9-15-13(5-1)16-11-6-3-7-12(11)17-14(18(16)20-15)8-4-10-19-17/h1-2,4-5,8-10,20H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXZMKNQTHRIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C4=CC=CC=C4NC3=C5C=CC=NC5=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219696 | |

| Record name | Lys-P-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopenta(c)pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- | |

CAS RN |

69477-66-3 | |

| Record name | Lys-P-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069477663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lys-P-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

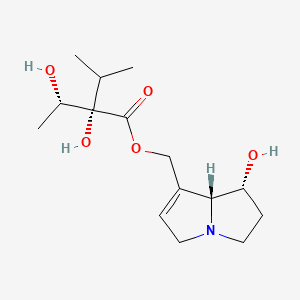

![3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675719.png)

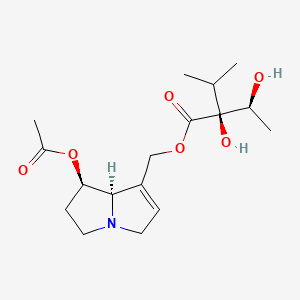

![2,3,4,5-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B1675720.png)